molecular formula C9H8FNO2 B2867492 (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate CAS No. 1902966-90-8

(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate

Cat. No.: B2867492
CAS No.: 1902966-90-8
M. Wt: 181.166
InChI Key: LUVWSGIMPIFCBE-NSCUHMNNSA-N
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Description

(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate (CAS# 1902966-90-8) is a high-value fluorinated pyridine derivative with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its structure incorporates both an electron-deficient 5-fluoropyridin-3-yl group and an acrylic ester functionality, making it a valuable substrate for reactions such as Michael additions and cyclizations, which are pivotal in constructing nitrogen-containing heterocycles . Acrylate esters of this type are frequently employed in the synthesis of copolymers for applications in plastics, coatings, and dispersions . As a key synthetic intermediate, it is strictly intended for use in a controlled laboratory environment by qualified researchers. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that methyl acrylate derivatives can be highly irritating to the skin, eyes, and respiratory tract and may cause allergic contact dermatitis; proper personal protective equipment and handling procedures should always be followed .

Properties

IUPAC Name

methyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVWSGIMPIFCBE-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity to specific targets, while the acrylate group may participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Pyridine Position) Molecular Formula Molecular Weight Key Properties/Applications
(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate 5-F (position 3) C₉H₈FNO₂ 181.17 (calc.) High polarity; potential kinase inhibitor intermediate
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate 5-OCH₃ (position 3) C₁₀H₁₁NO₃ 193.20 Enhanced solubility; used in drug discovery
(E)-Methyl-3-(5-(trifluoromethyl)pyridin-3-yl)acrylate 5-CF₃ (position 3) C₁₀H₈F₃NO₂ 231.17 High lipophilicity; bioactive in enzyme inhibition studies
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate 6-Cl (position 3) C₉H₈ClNO₂ 197.62 Electron-deficient scaffold; agrochemical applications
(E)-Ethyl-3-(6-(trifluoromethyl)pyridin-3-yl)acrylate 6-CF₃ (position 3) C₁₁H₁₀F₃NO₂ 245.20 Improved metabolic stability; preclinical candidate

Key Observations:

Electronic Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate reactivity.

Synthetic Accessibility : All analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), with yields influenced by steric and electronic factors. For example, 5-CF₃ derivatives require optimized conditions due to the steric bulk of CF₃ .

Biological Activity

(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈FN₁O₂
  • Molecular Weight : Approximately 181.17 g/mol
  • Functional Groups : Methyl ester and acrylate

The presence of a fluorinated pyridine moiety enhances its chemical reactivity and biological properties, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate exhibits notable antibacterial and antifungal activities. The fluorine atom in the pyridine ring contributes to these effects by enhancing the compound's interaction with bacterial enzymes and cell membranes.

Anticancer Potential

Studies have shown that compounds with similar structures possess activity against various cancer cell lines. Preliminary data suggest that (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate may also exhibit anticancer properties , potentially influencing cancer cell proliferation and apoptosis pathways.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparative Biological Activity

The following table summarizes the biological activities of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate compared to structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylateC₉H₈FN₁O₂Antimicrobial, Anticancer
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylateC₉H₈FN₂O₂Antimicrobial
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylateC₉H₉FN₂O₂Anticancer
Methyl 4-(5-fluoropyridin-2-yl)butenoateC₁₁H₁₃FN₂O₂Antiviral

This table illustrates that while (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate has diverse biological activities, other compounds in its class also show significant potential in different therapeutic areas.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies demonstrated that (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate effectively inhibited the growth of several bacterial strains, showcasing its potential as an antibacterial agent. Further investigations are ongoing to determine its efficacy against resistant strains.
  • Anticancer Activity : A study examining the effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells, suggesting a mechanism involving the activation of apoptotic pathways. The results indicate a need for further exploration into its use as a chemotherapeutic agent.

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